molecular formula C17H13NO2S B5376658 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid

4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid

Cat. No. B5376658
M. Wt: 295.4 g/mol
InChI Key: XJFRBHWZKWGHPO-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid, also known as CMTB, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of cancer treatment and drug development. In

Mechanism of Action

4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid works by inhibiting the activity of certain enzymes that play a role in cancer cell growth and proliferation. Specifically, it targets the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid causes changes in gene expression that lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in a variety of cancer cell lines. Additionally, 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid has been found to have anti-inflammatory properties, and may also have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid in lab experiments is its specificity for HDAC, which makes it a useful tool for studying the role of this enzyme in cancer cell growth and proliferation. However, one limitation of 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid. One area of interest is the development of new cancer therapies based on 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid or related compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid and its effects on gene expression. Other potential areas of research include investigating the anti-inflammatory and neuroprotective properties of 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid, and exploring its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid involves the reaction of 4-cyanobenzoic acid with 4-(methylthio)benzaldehyde in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid in its pure form.

Scientific Research Applications

4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid has been studied extensively for its potential as a cancer treatment agent. Research has shown that 4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

4-[(E)-1-cyano-2-(4-methylsulfanylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-21-16-8-2-12(3-9-16)10-15(11-18)13-4-6-14(7-5-13)17(19)20/h2-10H,1H3,(H,19,20)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFRBHWZKWGHPO-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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